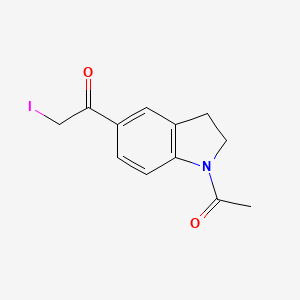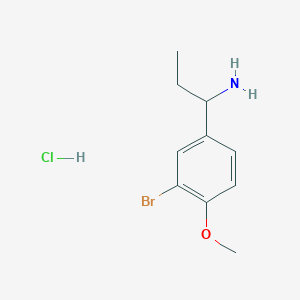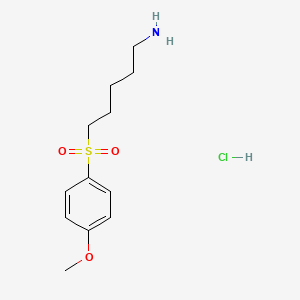
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
描述
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety
准备方法
The synthesis of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and piperazine.
Reaction Conditions: The reaction between 3,4-difluoroaniline and piperazine is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as manganese dioxide.
Formation of Intermediate: The initial reaction results in the formation of an intermediate compound, which is then further reacted with ethanone to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound
化学反应分析
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, manganese dioxide, sodium borohydride, and various catalysts. .
科学研究应用
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
Chemical Research:
作用机制
The mechanism of action of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group and piperazine ring play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways and inhibition or activation of specific enzymes .
相似化合物的比较
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound also contains a difluorophenyl group but differs in its overall structure and reactivity.
1-(3,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl and piperazine moieties but lacks the ethanone group, resulting in different chemical properties and applications
属性
IUPAC Name |
1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJHHAQOUPKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)






![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)
